2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine
Overview
Description
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine, commonly known as Br-5MPEPy, is a synthetic organic compound. It belongs to the class of ligands that interact with metabotropic glutamate receptor subtype 5 (mGlu5). This compound is of significant interest in pharmacology due to its potential therapeutic applications and its role in modulating glutamate receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 2-methylpyridine.
Reaction Conditions: The key reaction involves a Sonogashira coupling reaction, where 5-bromopyridine is coupled with 2-methylpyridine in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine.
Purification: The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can modify the ethynyl group to form different functional groups.
Scientific Research Applications
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine has several scientific research applications:
Neuroscience: The compound helps in understanding the role of glutamate receptors in synaptic transmission and plasticity.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting mGlu5 receptors.
Chemical Biology: It is used in chemical biology to probe the function of glutamate receptors in cellular processes.
Mechanism of Action
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine acts as a partial antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It binds to the allosteric site of the receptor, modulating its activity. This interaction inhibits the receptor’s response to glutamate, thereby affecting calcium mobilization and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(phenylethynyl)pyridine (MPEP): A well-known mGlu5 antagonist.
2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP): Another partial antagonist of mGlu5.
Uniqueness
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine is unique due to its specific binding affinity and partial antagonistic activity at the mGlu5 receptor. Unlike MPEP, which acts as a full antagonist, Br-5MPEPy only partially inhibits the receptor, providing a different pharmacological profile that can be advantageous in certain therapeutic contexts .
Properties
IUPAC Name |
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c1-10-2-4-13(16-7-10)5-3-11-6-12(14)9-15-8-11/h2,4,6-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBVGZPZBDKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209108 | |
Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872428-51-8 | |
Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872428-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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